Vegfr-2-IN-10: A Technical Guide to its Mechanism of Action and Preclinical Profile
Vegfr-2-IN-10: A Technical Guide to its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-10" is not publicly available. This document provides a detailed technical guide on the established mechanism of action for a representative, potent, and selective small-molecule VEGFR-2 kinase inhibitor, referred to herein as Vegfr-2-IN-10, based on publicly available data for analogous compounds.
Core Mechanism of Action
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 is often overexpressed and its signaling is hyperactivated, promoting tumor growth and metastasis by supplying tumors with oxygen and nutrients.[1][2] Vegfr-2-IN-10 is a synthetic, small-molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2.
The primary mechanism of action for Vegfr-2-IN-10 is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of VEGFR-2.[1][2] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][4][5] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5][6] Vegfr-2-IN-10, by occupying the ATP-binding pocket, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
The key signaling pathways inhibited by Vegfr-2-IN-10 include:
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The PLCγ-PKC-Raf-MEK-MAPK pathway , which is critical for endothelial cell proliferation.[3][5][6]
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The PI3K/Akt pathway , which is a major regulator of endothelial cell survival.[4][5][6][7]
By inhibiting these pathways, Vegfr-2-IN-10 effectively abrogates the pro-angiogenic signals mediated by VEGFR-2, leading to an anti-angiogenic and, consequently, an anti-tumor effect.[1]
Quantitative Efficacy and Selectivity
The potency and selectivity of a VEGFR-2 inhibitor are critical determinants of its therapeutic window. The following tables summarize representative quantitative data for Vegfr-2-IN-10, based on published values for similar selective VEGFR-2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of Vegfr-2-IN-10 against VEGFR-2 and a panel of other related kinases to demonstrate its selectivity profile.
| Kinase Target | IC50 (nM) | Reference Compound(s) |
| VEGFR-2 (KDR) | 3 | Motesanib Diphosphate[8] |
| VEGFR-1 (Flt-1) | 2 | Motesanib Diphosphate[8] |
| VEGFR-3 (Flt-4) | 6 | Motesanib Diphosphate[8] |
| PDGFRβ | 66 | Linifanib[8] |
| c-Kit | 8 | Motesanib Diphosphate[8] |
| FGFR-1 | >1000 | Ki8751[8] |
| c-Src | 530 | Apatinib[8] |
Data is representative of potent, multi-kinase inhibitors with high affinity for VEGFR-2.
Table 2: Cellular Activity
This table summarizes the anti-proliferative and anti-angiogenic activity of Vegfr-2-IN-10 in relevant cellular models.
| Assay | Cell Line | Endpoint | Value | Reference Compound(s) |
| VEGFR-2 Autophosphorylation | HUVEC | EC50 | ~100 nM | CHMFL-VEGFR2-002[9] |
| Cell Proliferation | HUVEC | GI50 | 150 nM | CHMFL-VEGFR2-002[9] |
| Cell Proliferation | A549 (Lung Cancer) | IC50 | 6.48 µM | Compound 10b[10] |
| Cell Proliferation | HepG-2 (Liver Cancer) | IC50 | 9.52 µM | Compound 11[10] |
HUVEC: Human Umbilical Vein Endothelial Cells. GI50: 50% growth inhibition. EC50: 50% effective concentration.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-10
The following diagram illustrates the primary VEGFR-2 signaling cascades and the point of inhibition by Vegfr-2-IN-10.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for determining the IC50 value of Vegfr-2-IN-10 against the VEGFR-2 enzyme.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Vegfr-2-IN-10.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
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Objective: To determine the IC50 value of Vegfr-2-IN-10 against the isolated VEGFR-2 kinase domain.
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Materials:
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Recombinant human VEGFR-2 kinase domain.
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Poly(Glu, Tyr) 4:1 as a generic substrate.
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Vegfr-2-IN-10, dissolved in DMSO.
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Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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ATP.
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
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384-well white assay plates.
-
-
Methodology:
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Prepare a serial dilution of Vegfr-2-IN-10 in kinase assay buffer, typically starting from 10 µM. Include a DMSO-only control.
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.
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Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration is typically at the Km for VEGFR-2).
-
Incubate the reaction at room temperature for 60 minutes.
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Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)
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Objective: To measure the ability of Vegfr-2-IN-10 to inhibit VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.
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Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Growth Medium (EGM-2).
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Serum-free basal medium.
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Recombinant human VEGF-A.
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Vegfr-2-IN-10, dissolved in DMSO.
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RIPA lysis buffer with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2.
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HRP-conjugated secondary antibody.
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ECL Western blotting detection reagents.
-
-
Methodology:
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Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium.
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Pre-treat the cells with various concentrations of Vegfr-2-IN-10 (or DMSO control) for 1-2 hours.
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Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
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Immediately place the plates on ice and wash twice with ice-cold PBS.
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Lyse the cells with ice-cold RIPA buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL reagent and an imaging system.
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Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.
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Quantify band intensities using densitometry software and determine the concentration-dependent inhibition of phosphorylation.
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References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
